molecular formula C20H22N2O5 B3931161 N-acetylphenylalanyltyrosine

N-acetylphenylalanyltyrosine

Cat. No. B3931161
M. Wt: 370.4 g/mol
InChI Key: AGHAPAFOMGHXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetylphenylalanyltyrosine, also known as N-Acetyl-Tyr-Phl, is a peptide that has gained much attention in the field of scientific research due to its potential therapeutic applications. This peptide is synthesized by combining the amino acids N-acetylphenylalanine and tyrosine.

Scientific Research Applications

N-acetylphenylalanyltyrosine has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential use as a drug delivery agent and in the treatment of cancer.

Mechanism of Action

The mechanism of action of N-acetylphenylalanyltyrosine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various receptors and enzymes in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, it has been investigated for its potential use as a drug delivery agent, due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One of the advantages of N-acetylphenylalanyltyrosine is its stability, which allows for easy handling and storage in the laboratory. It is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of this peptide is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-acetylphenylalanyltyrosine. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its potential as a drug delivery agent for various therapeutics. Additionally, further studies are needed to elucidate the mechanism of action of this peptide and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a peptide with potential therapeutic applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this peptide in the treatment of various diseases.

properties

IUPAC Name

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAPAFOMGHXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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